L-817,818

Somatostatin receptor pharmacology Binding affinity Receptor selectivity

L‑817,818 is a synthetic, non‑peptidyl agonist that selectively activates the somatostatin receptor subtype 5 (sst5). It was identified through combinatorial chemistry and displays a distinct binding profile across the five human somatostatin receptors (sst1–sst5), with sub‑nanomolar affinity for sst5.

Molecular Formula C33H36N4O3
Molecular Weight 536.7 g/mol
Cat. No. B1674111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-817,818
SynonymsL 817818
L-817,818
L-817818
L817818
Molecular FormulaC33H36N4O3
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
InChIInChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29+/m0/s1
InChIKeyNFVRGDRCCNEGBS-KCWXNJEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-817,818: A Non‑Peptide, High‑Affinity Somatostatin sst5 Receptor Agonist for Targeted Procurement


L‑817,818 is a synthetic, non‑peptidyl agonist that selectively activates the somatostatin receptor subtype 5 (sst5) [1]. It was identified through combinatorial chemistry and displays a distinct binding profile across the five human somatostatin receptors (sst1–sst5), with sub‑nanomolar affinity for sst5 [1]. The compound is widely used as a pharmacological tool to dissect sst5‑mediated signaling in endocrine, neuroscientific, and oncological research.

Why Generic sst5 Agonists Cannot Substitute for L‑817,818 in Research Applications


Although several somatostatin analogs can activate sst5, their pharmacological properties differ dramatically, making them non‑interchangeable. L‑817,818 combines high sst5 affinity (Ki = 0.4 nM) with a selectivity window that is distinct from both peptide‑based sst5 agonists (e.g., BIM‑23268) and clinically used multireceptor ligands (e.g., octreotide) [1][2]. Moreover, L‑817,818 exhibits functional selectivity (biased agonism) at sst5: it potently inhibits cAMP but fails to drive receptor internalization, a property not shared by the native peptides somatostatin‑14 or somatostatin‑28 [3]. Substituting L‑817,818 with another “sst5 agonist” would therefore alter both the breadth of receptor engagement and the downstream signaling repertoire, compromising experimental reproducibility and target‑pathway attribution.

Quantitative Comparator Evidence for L‑817,818 Procurement Decisions


Superior sst5 Binding Affinity and Selectivity in Head‑to‑Head Comparison with BIM‑23268

In a curated IUPHAR dataset, L‑817,818 displayed higher selectivity for sst5 over sst1–sst4 compared to the peptidic sst5 agonist BIM‑23268. While both compounds exhibit sub‑nanomolar Ki at sst5 (L‑817,818: 0.4 nM; BIM‑23268: 0.37 nM), L‑817,818 shows 8‑ to 200‑fold lower affinity for sst1–sst4, whereas BIM‑23268 retains Ki values below 20 nM at sst1, sst2, and sst4 [1].

Somatostatin receptor pharmacology Binding affinity Receptor selectivity

Functional Selectivity: Bias Toward cAMP Inhibition Without sst5 Internalization, Contrasting with Natural Peptides

In an immunocytochemical internalization assay using HEK293 cells expressing human sst5, the natural agonists somatostatin‑14 and somatostatin‑28 induced robust receptor endocytosis, whereas the synthetic sst5 agonists L‑817,818, KE108, and BIM‑23244 completely failed to trigger internalization [1]. Despite this, L‑817,818 retains full efficacy for cAMP inhibition [1][2]. This dissociation between G‑protein‑mediated signaling and receptor trafficking is a hallmark of biased agonism.

Biased agonism Receptor internalization cAMP inhibition

10‑Fold Lower Potency than sst2 Agonist L‑779,976 in Inhibiting GHRH‑Stimulated GH Release Defines Functional Subtype Selectivity

In a direct head‑to‑head comparison using rat anterior pituitary cells, the sst2‑selective agonist L‑779,976 and the non‑selective analog Tyr11‑SST‑14 both potently inhibited GHRH‑stimulated GH release, whereas the sst5‑selective agonist L‑817,818 was approximately 10‑fold less potent (P < 0.01, ANOVA) [1]. This confirms that sst5 activation contributes to GH suppression but with lower efficacy than sst2 activation, underscoring the importance of receptor‑subtype selectivity in endocrine pharmacology.

Growth hormone secretion Pituitary pharmacology Somatostatin receptor subtype function

Agonist‑Selective T333 Phosphorylation: L‑817,818 Triggers a Phosphorylation Signature Distinct from Octreotide and KE108

Using phosphosite‑specific antibodies, it was demonstrated that the multireceptor analog pasireotide and the sst5‑selective ligand L‑817,818 both promote detectable phosphorylation of threonine 333 (T333) in the human sst5 receptor, whereas octreotide and KE108 do not [1]. However, only BIM‑23268 induced T333 phosphorylation to the same extent as native somatostatin, indicating that L‑817,818 elicits a qualitatively and quantitatively distinct phosphorylation bar‑code.

Receptor phosphorylation GRK2 Receptor trafficking

Neuroprotective Efficacy in Experimental Glaucoma In Vivo: Quantitative Reduction in Retinal Ganglion Cell Loss

In a rat model of chronic ocular hypertension (COH), intraperitoneal administration of L‑817,818 significantly attenuated retinal ganglion cell (RGC) loss, reduced the number of TUNEL‑positive apoptotic RGCs, and partially restored the Bcl‑2/Bax balance while lowering reactive oxygen species and malondialdehyde levels [1]. Although this study did not include a comparator sst5 agonist, it provides quantitative in vivo efficacy data that can be benchmarked against published vehicle‑treated or healthy controls.

Neuroprotection Retinal ganglion cells Glaucoma model

Recommended Procurement Scenarios for L‑817,818 Based on Experimental Evidence


Isolation of sst5 Signaling from Other Somatostatin Receptor Subtypes

When a study requires selective activation of sst5 without concomitant stimulation of sst1–sst4, L‑817,818 is the agent of choice. Its Ki profile (0.4 nM at sst5 vs. ≥3.3 nM at all other subtypes) creates a functional selectivity window that is substantially wider than that of BIM‑23268, which also binds sst1, sst2, and sst4 with sub‑20 nM affinity [1]. This minimizes confounding contributions from off‑target somatostatin receptor subtypes in cellular or tissue‑based assays.

Biased Signaling Studies Requiring Decoupling of cAMP Inhibition from Receptor Internalization

For experiments that demand sustained cell‑surface receptor expression during prolonged agonist exposure, L‑817,818 provides a unique advantage: it acts as a full agonist for cAMP inhibition but does not trigger sst5 internalization [1][2]. This is in stark contrast to natural somatostatin peptides, which induce rapid endocytosis. Researchers studying G‑protein‑mediated pathways in isolation from β‑arrestin‑mediated trafficking should therefore procure L‑817,818 rather than native somatostatin peptides.

Endocrine Pharmacology: Discriminating sst2‑ and sst5‑Mediated Growth Hormone Regulation

In pituitary cell assays examining the regulation of growth hormone secretion, L‑817,818 is approximately 10‑fold less potent than the sst2‑selective agonist L‑779,976 [1]. This quantitative difference enables binary discrimination between sst2‑ and sst5‑mediated effects on somatotroph function. When combined with L‑779,976, the two compounds form a complementary pair for dissecting subtype‑specific contributions to GHRH‑stimulated GH release.

In Vivo Neuroprotection in Retinal Degeneration Models

In rat chronic ocular hypertension, L‑817,818 significantly reduces retinal ganglion cell apoptosis and oxidative stress [1]. This neuroprotective profile supports its use in preclinical models of glaucoma and other retinal neurodegenerative disorders where sst5 receptor activation is hypothesized to be protective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-817,818

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.